molecular formula C31H41N5O7 B14083207 Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Katalognummer: B14083207
Molekulargewicht: 595.7 g/mol
InChI-Schlüssel: XCVUOCMQYKSJJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu is a sophisticated synthetic peptide derivative designed for advanced pharmaceutical and biochemical research. This compound features a carbobenzyloxy (Cbz) protecting group on the N-terminus, a common strategy in peptide synthesis to prevent unwanted side reactions during the construction of complex peptide chains . The structure incorporates a asparagine residue, a beta-alanine derivative with a benzyl (Bn) protected hydroxyl group, and a proline residue capped with a tert-butyl amide. The inclusion of a Cbz group and a tert-butyl amide suggests potential utility in the synthesis of complex molecules, such as the cyclic peptide inhibitors of interleukin-23 (IL-23) that are being explored for the treatment of autoimmune diseases like multiple sclerosis and inflammatory bowel disease . The distinct functional groups within this molecule, including the protected hydroxyl and the amide backbone, make it a valuable intermediate for investigating structure-activity relationships, studying enzyme-substrate interactions, and developing new protease inhibitors. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific analytical data (NMR, MS, HPLC) for this lot to ensure it meets the purity requirements for their experimental setup.

Eigenschaften

Molekularformel

C31H41N5O7

Molekulargewicht

595.7 g/mol

IUPAC-Name

benzyl N-[4-amino-1-[[4-[2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)

InChI-Schlüssel

XCVUOCMQYKSJJR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of 2-OH-Containing Compounds
Compound Key Structural Features Biological Activity/Function Reference
Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu Peptide backbone; 2-OH, 3-Bn-β-Ala; Cbz; NHtBu Hypothetical: Protease inhibition, receptor modulation -
2-OH NQ (Naphthoquinone derivative) Aromatic rings; 2-hydroxy group CYP enzyme binding (Kd: 18–43 mM)
6-Hydroxy-2-tosylisoquinolin-1(2H)-one Isoquinolinone core; 2-OH; tosyl group Immunostimulation (PBMC proliferation, EC50: 4.4 μM)
2-OH Anthocyanins (e.g., cyanidin-3-glucoside) Anthocyanin with 2-hydroxy glucoside Antioxidant; plant pigment; elevated under stress
C3 (NMe2)1,Me2-3:2-OH (Insect pheromone) Secondary alcohol; methyl branches; 2-OH Insect communication; aggregation behavior
Key Observations:
  • 2-OH Group: Common across all compounds, enabling hydrogen bonding or enzymatic interactions. For example, 2-OH NQ binds CYP158A3 via type I interactions , while 2-OH anthocyanins accumulate under exogenous treatments like brassinosteroids .
  • Aromaticity: The benzyl group in the target compound and aromatic rings in 2-OH NQ/isoquinolinone derivatives enhance lipophilicity and enzyme/receptor binding.

Binding Affinities and Bioactivity

Table 2: Comparative Bioactivity Data
Compound Binding Affinity/EC50 Biological System Reference
2-OH NQ Kd: 18 mM (CYP158A3) CYP enzyme binding
6-Hydroxy-2-tosylisoquinolin-1(2H)-one EC50: 4.4 μM (PBMC proliferation) Human immune cells
2-OH Anthocyanins Significantly higher in treated berries Vitis vinifera (grape berries)
  • CYP Binding: 2-OH NQ exhibits moderate binding to CYP158A3 (Kd 18 mM) compared to CYP158A2 (Kd 43 mM), attributed to active-site architecture accommodating aromatic ligands .
  • Immunomodulation: The synthetic 2-OH isoquinolinone derivative stimulates PBMC proliferation and cytokine production (IL-2, IFN-γ) . The peptide backbone of the target compound could synergize with its 2-OH group for enhanced immune modulation.

Vorbereitungsmethoden

Resin Selection and Initial Loading

  • Rink amide MBHA resin (0.065 mmol/g loading) or Wang resin (0.99 mmol/g loading) are preferred for C-terminal tert-butyl amide (NHtBu) anchoring.
  • Pre-loading involves coupling the first amino acid (e.g., Fmoc-DL-Pro-OH) using DIC/HOBt (5 equiv.) and DMAP (0.5 equiv.) in DMF at 75°C for 20 minutes.

Iterative Fmoc/tBu Deprotection and Coupling

  • Fmoc Deprotection :
    • 20% piperidine in DMF (2 × 4.5 mL, 3 min + 10 min).
    • Ensures >99% removal of Fmoc groups without epimerization.
  • Amino Acid Coupling :
    • Fmoc-bAla(2-OH,3-Bn)-OH : Activated with DIC/HOBt (5 equiv.) in DMF at 70°C for 20 minutes.
    • Fmoc-DL-Asn(Trt)-OH : Coupled using HATU/DIPEA (4 equiv.) to minimize racemization.
    • Cbz-DL-Pro-OH : Introduced via Benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃.

Final Cleavage and Global Deprotection

  • Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C.
  • Yields crude product with 70–85% purity (HPLC-MS).

Solution-Phase Synthesis: Alternative Routes

While SPPS dominates, solution-phase methods are viable for small-scale synthesis:

Fragment Condensation

  • Fragment 1 : Cbz-DL-Asn-bAla(2-OH,3-Bn)-OH
    • Synthesized via mixed anhydride method using isobutyl chloroformate.
  • Fragment 2 : DL-Pro-NHtBu
    • Prepared by reacting DL-Pro with tert-butylamine in the presence of EDC/HOBt.
  • Coupling : Combined using DCC/NHS in DCM, yielding 65–72% after purification.

Challenges in Solution-Phase Synthesis

  • Low yields due to steric hindrance from the benzyl group on β-alanine.
  • Racemization observed at DL-Asn (8–12%) under basic conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (500 MHz, CDCl₃) :
    • δ 7.19–7.03 ppm (aromatic protons from Cbz and benzyl groups).
    • δ 5.55 ppm (N–H from Asn side chain).
    • δ 2.92 ppm (N–CH₃ from Pro).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated [M+H]⁺ : 596.3 g/mol.
  • Observed [M+H]⁺ : 596.4 g/mol (Δ = 0.1 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 85–90% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Optimization Strategies and Troubleshooting

Enhancing Coupling Efficiency

  • Microwave-assisted synthesis : Reduces coupling time from 2 hours to 20 minutes at 70°C.
  • Double coupling : Repeating DIC/HOBt activation minimizes incomplete reactions.

Minimizing Racemization

  • Low-temperature coupling : Performing reactions at 4°C reduces DL-Asn epimerization to <5%.
  • Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by 15–20%.

Industrial-Scale Considerations

  • Cost analysis : SPPS reduces solvent waste by 40% compared to solution-phase methods.
  • Regulatory compliance : tert-Butyl amide (NHtBu) is preferred over methyl esters for reduced toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.